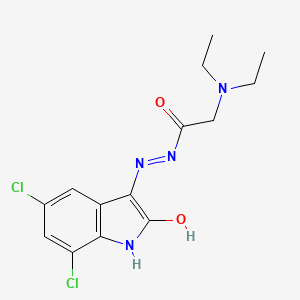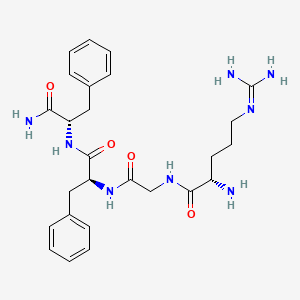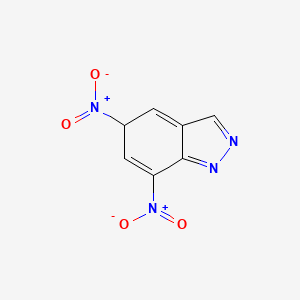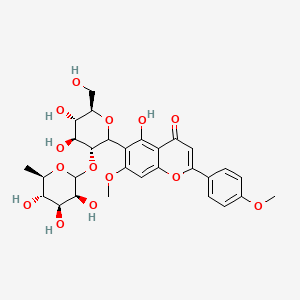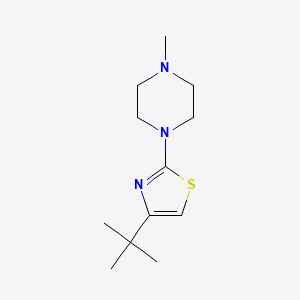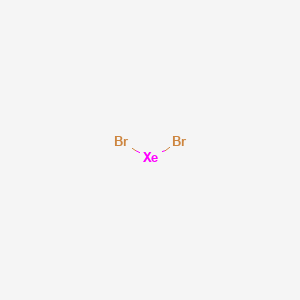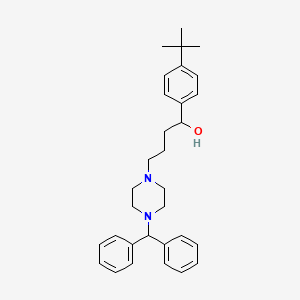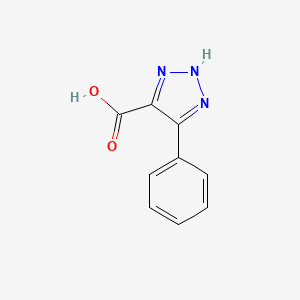![molecular formula C25H24Br2FN3O B1621890 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol CAS No. 607393-54-4](/img/structure/B1621890.png)
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol is a complex organic compound that features a carbazole core substituted with bromine atoms, a fluorophenyl group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 6 positions.
N-Alkylation: The brominated carbazole is then alkylated with a suitable alkyl halide to introduce the propanol group.
Piperazine Substitution: The intermediate product is reacted with 4-(4-fluorophenyl)piperazine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the propanol group to a propyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or carboxylic acid, while substitution of the bromine atoms could yield a variety of substituted carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propan-2-ol
- 1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-methyl-phenyl)-piperazin-1-yl]-propan-2-ol
Uniqueness
1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
607393-54-4 |
|---|---|
Formule moléculaire |
C25H24Br2FN3O |
Poids moléculaire |
561.3 g/mol |
Nom IUPAC |
1-(3,6-dibromocarbazol-9-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H24Br2FN3O/c26-17-1-7-24-22(13-17)23-14-18(27)2-8-25(23)31(24)16-21(32)15-29-9-11-30(12-10-29)20-5-3-19(28)4-6-20/h1-8,13-14,21,32H,9-12,15-16H2 |
Clé InChI |
DQZDNDPDJPCEBB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C5=CC=C(C=C5)F |
SMILES canonique |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


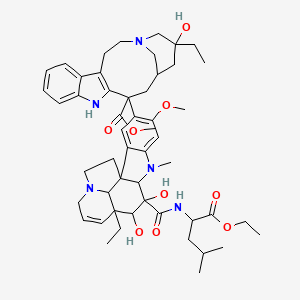
![ethyl 2-[butan-2-yl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate](/img/structure/B1621808.png)
